molecular formula C9H10ClF4NO B3047442 (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1394822-93-5

(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No.: B3047442
CAS No.: 1394822-93-5
M. Wt: 259.63
InChI Key: CMWVMMHOMJZAOT-QRPNPIFTSA-N
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Description

The compound is a derivative of phenethyl alcohol, which is an aromatic alcohol used in the fragrance industry and for its antimicrobial properties . The presence of the fluoro and trifluoromethyl groups suggests that it may have unique properties compared to the base phenethyl alcohol .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a phenyl ring substituted with fluoro and trifluoromethyl groups, and an ethanol group attached to the second carbon .


Physical and Chemical Properties Analysis

Based on the structure, we can predict that this compound might have certain properties. For example, the presence of the fluoro and trifluoromethyl groups could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Biocatalytic Preparation and Application A significant advancement is the development of an efficient biocatalytic process for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol by recombinant Escherichia coli cells. This process demonstrates excellent enantioselectivity and scalability, suggesting potential applications in pharmaceutical synthesis, especially as an intermediate for chemokine CCR5 antagonists (Chen et al., 2019).

Synthetic Methodology Development The compound has also been pivotal in the synthesis of key intermediates for other pharmaceutical agents. For instance, it plays a role in the synthesis of (2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride, a critical intermediate of aprepitant, showcasing its versatility in synthetic chemistry (Zhang Fuli, 2012).

Catalysis and Enantioselective Synthesis Moreover, the compound is involved in catalytic processes that enhance the efficiency and selectivity of pharmaceutical syntheses. A study highlighted its role in a catalyst from Burkholderia cenocepacia for efficient anti-Prelog’s bioreduction of 3,5-Bis(Trifluoromethyl) acetophenone, emphasizing its potential as a catalyst for obtaining aromatic chiral alcohols used in pharmaceutical applications (Yu et al., 2018).

Material Science Applications In material science, the compound has contributed to the development of novel polyimides with excellent thermal stability and mechanical properties, derived from fluorinated aromatic diamine monomers. This application demonstrates the compound's utility beyond pharmaceuticals, extending into high-performance materials (Yin et al., 2005).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a pharmaceutical, the mechanism of action would depend on the specific biological target .

Future Directions

The future directions for this compound would likely depend on its intended use. For example, if it’s being developed as a pharmaceutical, future research could involve further preclinical and clinical testing .

Properties

IUPAC Name

(2R)-2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWVMMHOMJZAOT-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)C(F)(F)F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394822-93-5
Record name Benzeneethanol, β-amino-4-fluoro-3-(trifluoromethyl)-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394822-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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